N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Scientific Research Applications
Synthesis Methods and Reactivity
The synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-3-carboxamide have been explored in various studies. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to furan and thiophene derivatives through electrophilic substitution reactions, highlighting the compound's versatility in organic synthesis Aleksandrov & El’chaninov, 2017.
Functional Materials
Compounds incorporating furan and thiophene units play a significant role in the development of functional materials. Jiang et al. (2015) reported the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, suggesting the potential of furan derivatives in creating sustainable alternatives to traditional polymers Jiang et al., 2015.
Biological Activities
Research into the biological activities of furan and thiophene derivatives reveals their potential in addressing health challenges. Popiołek, Biernasiuk, and Malm (2016) studied the antimicrobial activities of furan/thiophene-1,3-benzothiazin-4-one hybrids, identifying compounds with promising activities against various bacteria and fungi Popiołek, Biernasiuk, & Malm, 2016.
Crystal Packing and Supramolecular Architecture
The effect of aromaticity and heteroatom substitution in furan and thiophene rings on crystal packing and supramolecular architecture was explored by Rahmani et al. (2016). Their findings contribute to a deeper understanding of the structural properties influencing material design and development Rahmani et al., 2016.
Conformational Preferences in Arylamides
The study of conformational preferences in furan- and thiophene-based arylamides by Galan et al. (2013) offers insights into their use as foldamer building blocks, crucial for the development of molecular recognition systems and nanotechnology Galan et al., 2013.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-11(10-3-2-5-16-10)7-13-12(14)9-4-6-17-8-9/h2-6,8,11H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWOOUQWKMNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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